2-(Furan-2-yl)nicotinaldehyde
Overview
Description
2-(Furan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is a derivative of furan, a five-membered heterocyclic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies . For instance, one method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide to form the corresponding thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline solution to form the furan derivative .Molecular Structure Analysis
The molecular structure of 2-(Furan-2-yl)nicotinaldehyde includes a furan ring attached to a nicotinaldehyde group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The nicotinaldehyde group consists of a pyridine ring with an aldehyde functional group .Chemical Reactions Analysis
Furan derivatives, including 2-(Furan-2-yl)nicotinaldehyde, can undergo various chemical reactions . For example, they can participate in electrophilic substitution reactions, where the substituent enters the 5-position of the furan ring . They can also undergo hydroarylation of the furan side chain carbon–carbon double bond in reactions with arenes under superelectrophilic activation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Furan-2-yl)nicotinaldehyde include a predicted density of 1.216±0.06 g/cm3 and a predicted boiling point of 317.4±32.0 °C . The melting point and flash point are not available .Scientific Research Applications
Furan derivatives have been extensively studied due to their wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Here are some general applications of furan derivatives:
- Pharmaceuticals : Furan derivatives are used to produce pharmaceuticals . They exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
- Resin : Furan derivatives are used in the production of resin .
- Agrochemicals : Furan derivatives are used to produce agrochemicals .
- Lacquers : Furan derivatives are used in the production of lacquers .
Future Directions
The future directions for 2-(Furan-2-yl)nicotinaldehyde could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Furan derivatives are considered platform chemicals that can be economically synthesized from biomass, offering a range of compounds that can be obtained . Therefore, there is potential for more research and development in this area.
properties
IUPAC Name |
2-(furan-2-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHHRFRBVDJKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)nicotinaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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